An In-depth Technical Guide to 2-(1,3-Dioxolan-2-yl)thiazole (CAS Number: 24295-04-3)
An In-depth Technical Guide to 2-(1,3-Dioxolan-2-yl)thiazole (CAS Number: 24295-04-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety, and potential applications of 2-(1,3-Dioxolan-2-yl)thiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Core Properties and Data
2-(1,3-Dioxolan-2-yl)thiazole, with the CAS number 24295-04-3, is a chemical compound featuring a thiazole ring substituted at the 2-position with a 1,3-dioxolane group.[1] This unique combination of two heterocyclic moieties makes it a valuable building block in the synthesis of more complex molecules with potential biological activity.
Table 1: Physicochemical Properties of 2-(1,3-Dioxolan-2-yl)thiazole
| Property | Value | Source |
| CAS Number | 24295-04-3 | [1] |
| Molecular Formula | C₆H₇NO₂S | [1] |
| Molecular Weight | 157.19 g/mol | [1] |
| Boiling Point | 256.5 ± 35.0 °C at 760 mmHg | [2] |
| Melting Point | Not available | |
| Density | Not available |
Synthesis and Experimental Protocols
A potential synthetic pathway could involve the reaction of a suitable α-haloketone or α-haloaldehyde bearing the 1,3-dioxolane moiety with a thioamide.
Proposed Synthetic Workflow:
Caption: Proposed Hantzsch synthesis of 2-(1,3-Dioxolan-2-yl)thiazole.
General Experimental Considerations (based on Hantzsch Thiazole Synthesis):
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Reaction Setup: The α-haloketone and thioamide would be dissolved in a suitable solvent, such as ethanol or a similar polar solvent.
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Reaction Conditions: The reaction mixture would likely be heated under reflux to facilitate the cyclocondensation reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the solvent removed under reduced pressure. The resulting crude product would then be purified using techniques such as column chromatography or recrystallization to yield the pure 2-(1,3-Dioxolan-2-yl)thiazole.
Spectroscopic Data
Although specific spectroscopic data for 2-(1,3-Dioxolan-2-yl)thiazole is not publicly available in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from related compounds. Chemical suppliers like Synblock indicate the availability of NMR, HPLC, and LC-MS data upon request.[1]
Table 2: Predicted Spectroscopic Data for 2-(1,3-Dioxolan-2-yl)thiazole
| Technique | Predicted Key Signals |
| ¹H NMR | - Signals for the thiazole ring protons. - A singlet for the methine proton of the dioxolane ring. - A multiplet for the methylene protons of the dioxolane ring. |
| ¹³C NMR | - Resonances for the carbon atoms of the thiazole ring. - A signal for the acetal carbon of the dioxolane ring. - A signal for the equivalent methylene carbons of the dioxolane ring. |
| IR Spectroscopy | - Characteristic C=N and C-S stretching vibrations from the thiazole ring. - C-O stretching vibrations from the dioxolane ring. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 157.19 g/mol . |
Biological Activity and Drug Development Potential
The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds and approved drugs.[3][4] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][5][6]
While no specific biological studies have been published for 2-(1,3-Dioxolan-2-yl)thiazole itself, its structural components suggest potential for biological activity. The 1,3-dioxolane moiety is also found in various biologically active molecules and can influence properties such as solubility and metabolic stability.
Potential Drug Discovery Workflow:
Caption: A logical workflow for the evaluation of 2-(1,3-Dioxolan-2-yl)thiazole in drug discovery.
Researchers can utilize 2-(1,3-Dioxolan-2-yl)thiazole as a starting material for the synthesis of novel compound libraries. These libraries can then be screened against various biological targets to identify lead compounds for further development. The dioxolane group can serve as a protected aldehyde, which can be deprotected under acidic conditions to reveal a reactive functional group for further chemical modifications.
Safety and Handling
Detailed safety data sheets (SDS) for 2-(1,3-Dioxolan-2-yl)thiazole are available from various chemical suppliers.[7][8] As with any chemical substance, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
General Safety Precautions:
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Handling: Avoid contact with skin and eyes. Do not breathe dust, fume, gas, mist, vapors, or spray.[9]
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Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.
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First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek medical advice immediately and show the container or label.
This technical guide provides a summary of the available information on 2-(1,3-Dioxolan-2-yl)thiazole. Further research is required to fully elucidate its properties, develop specific synthetic protocols, and explore its potential in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. CAS 24295-04-3 | 2-(1,3-dioxolan-2-yl)-1,3-thiazole - Synblock [synblock.com]
- 6. researchgate.net [researchgate.net]
- 7. web.pdx.edu [web.pdx.edu]
- 8. Thiazole, 2-(1,3-dioxolan-2-yl)- | 24295-04-3 [chemicalbook.com]
- 9. chemsynthesis.com [chemsynthesis.com]
